

Application Notes and Protocols for Electrophysiological Assessment of Crobenetine

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Compound of Interest

Compound Name: Crobenetine

Cat. No.: B1243859

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Introduction

Crobenetine (BIII 890 CL) is a potent and highly use-dependent and voltage-dependent sodium channel blocker.[1][2][3] It exhibits a significant affinity for the inactivated state of voltage-gated sodium channels, particularly the Nav1.2 subtype, making it a valuable tool for investigating the roles of these channels in various physiological and pathological processes.[2] This document provides detailed protocols for the electrophysiological characterization of **Crobenetine** using the whole-cell patch-clamp technique.

Mechanism of Action

Crobenetine's primary mechanism of action is the blockade of voltage-gated sodium channels. These channels are integral to the initiation and propagation of action potentials in excitable cells, including neurons and cardiac myocytes.[2][4] Sodium channels cycle through three main functional states: resting, open (or active), and inactivated.[2] **Crobenetine** demonstrates a marked selectivity for the inactivated state, meaning it preferentially binds to and blocks channels that have recently been active.[2] This "use-dependent" or "phasic" block is a key characteristic, suggesting that **Crobenetine** will have a more pronounced effect on rapidly firing cells, a desirable property for therapeutic agents targeting conditions like epilepsy, neuropathic pain, or cardiac arrhythmias such as atrial fibrillation.[1][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Crobenetine**'s interaction with specific ion channels.

Parameter	Channel	Value	Species/Cell Line	Reference
IC50 (Inactivated State)	Nav1.2	77 nM	Not Specified	[2]
IC50 (Resting State)	Nav1.2	18 μ M	Not Specified	[2]
Selectivity (Inactivated/Resting)	Nav1.2	>230-fold	Not Specified	[2]
hERG Inhibition	hERG	54% @ 1 μ M	Not Specified	[2]

Experimental Protocols

Cell Preparation

A cell line stably expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells expressing Nav1.2) is recommended for precise characterization of **Crobenetine**'s effects.

- **Cell Culture:** Culture HEK-293 cells expressing the target sodium channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
- **Dissociation:** For electrophysiological recordings, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension. Plate the dissociated cells onto glass coverslips and allow them to adhere for at least 1-2 hours before use.

Solutions

- **Internal Solution (Pipette Solution) (in mM):**

- 140 CsF
- 10 NaCl
- 10 EGTA
- 10 HEPES
- Adjust pH to 7.3 with CsOH
- Osmolality: ~310 mOsm
- External Solution (Bath Solution) (in mM):
 - 140 NaCl
 - 5 KCl
 - 2 CaCl₂
 - 1 MgCl₂
 - 10 HEPES
 - 10 Glucose
 - Adjust pH to 7.4 with NaOH
 - Osmolality: ~320 mOsm
- **Crobenetine** Stock Solution: Prepare a 10 mM stock solution of **Crobenetine** in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

Electrophysiological Recordings: Whole-Cell Voltage-Clamp

The whole-cell patch-clamp technique is employed to record sodium currents.^{[7][8][9][10]}

- **Pipettes:** Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- **Seal Formation:** Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
- **Data Acquisition:** Use a patch-clamp amplifier and data acquisition software to record and analyze the currents. Filter the currents at 2-5 kHz and sample at 10-20 kHz. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage-Clamp Protocols

This protocol measures the effect of **Crobenetine** on channels in the resting state.

- Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
- Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.
- Repeat this step at a low frequency (e.g., every 10-20 seconds) to allow for complete recovery from inactivation between pulses.
- After obtaining a stable baseline recording, perfuse the cell with the external solution containing **Crobenetine** at various concentrations.
- Measure the reduction in the peak current amplitude at each concentration to determine the IC50 for the resting state block.

This protocol is designed to evaluate the block of channels that are repeatedly opened and inactivated.

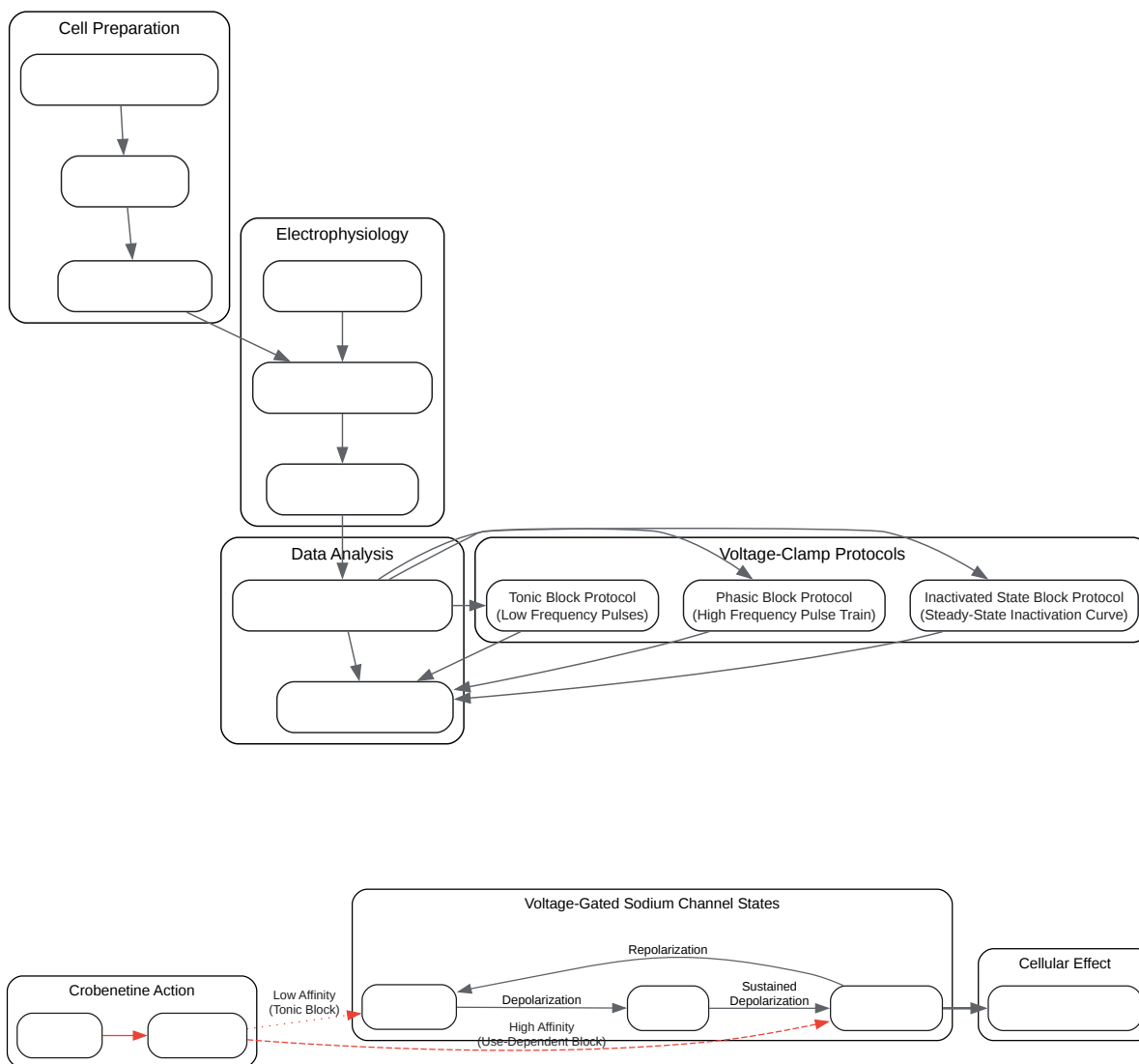
- Hold the membrane potential at -100 mV.

- Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5, 10, or 20 Hz).
- Record the peak sodium current for each pulse in the train.
- In the presence of a use-dependent blocker like **Crobenetine**, the peak current will progressively decrease with each pulse in the train.
- Quantify the use-dependent block as the percentage reduction of the last pulse's current amplitude relative to the first pulse's current amplitude.

This protocol directly probes the affinity of **Crobenetine** for the inactivated state of the sodium channel.

- From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -120 mV to -40 mV in 10 mV increments) to induce varying degrees of steady-state inactivation.
- Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of channels that are not inactivated.
- Plot the normalized peak current during the test pulse as a function of the pre-pulse potential to generate a steady-state inactivation curve.
- Repeat this protocol in the presence of different concentrations of **Crobenetine**.
- A hyperpolarizing shift in the steady-state inactivation curve in the presence of **Crobenetine** indicates preferential binding to the inactivated state.

Visualizations



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